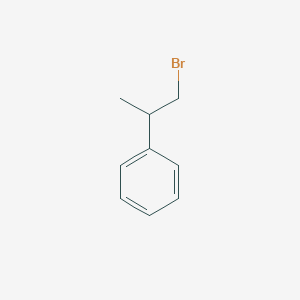

1-Bromo-2-phenylpropane

Description

Properties

IUPAC Name |

1-bromopropan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWVCWQKZQENDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870876 | |

| Record name | (1-Bromopropan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1459-00-3 | |

| Record name | 1-Bromo-2-phenylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1459-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Bromocumene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001459003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2-phenylpropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-Bromopropan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-bromocumene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1-Bromo-2-phenylpropane (CAS: 1459-00-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, reactivity, and safety information for 1-Bromo-2-phenylpropane, CAS number 1459-00-3. The information is curated for professionals in chemical research and development, with a focus on structured data, and illustrative workflows.

Introduction

This compound (C₉H₁₁Br) is an organic compound classified as an alkyl halide.[1] Structurally, it features a bromine atom attached to the first carbon of a propane (B168953) chain, with a phenyl group substituted on the second carbon.[2] This colorless to pale yellow liquid is recognized for its utility as a reagent and intermediate in organic synthesis.[1][2] Its primary application lies in the introduction of the 2-phenylpropyl moiety into various molecules, making it a valuable building block in the synthesis of more complex compounds, including pharmaceuticals.[2][3] For instance, it serves as an intermediate in the synthesis of β-Methylfentanyl Hydrochloride, an analog of the potent analgesic Fentanyl.[3]

Physicochemical and Spectroscopic Data

The fundamental physical and chemical properties of this compound are summarized below. These values are essential for experimental design, process scale-up, and safety assessments.

Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1459-00-3 | [1][4][5] |

| Molecular Formula | C₉H₁₁Br | [1][4][6] |

| Molecular Weight | 199.09 g/mol | [4][5][6] |

| Appearance | Colorless to pale yellow liquid | [1][7] |

| Boiling Point | 202.5 °C @ 760 mmHg | [8] |

| 107-109 °C @ 16 mmHg | [7] | |

| Density | 1.314 g/mL | [8] |

| 1.291 g/mL @ 25 °C | [7] | |

| Vapor Pressure | 0.825 mmHg @ 25 °C | [8] |

| Flash Point | 105.6 °C | [8] |

| Refractive Index (n²⁰/D) | 1.545 | [7] |

| Solubility | Insoluble or slightly soluble in water; Soluble in organic solvents. | [1][2] |

Spectroscopic Analysis

Spectroscopic data is critical for the structural elucidation and purity confirmation of this compound.

| Spectroscopic Data | Description | Source(s) |

| ¹H and ¹³C NMR | Predicted spectra are available. Experimental data is not provided in the search results. | [2] |

| Infrared (IR) Spectroscopy | FTIR spectra from a neat capillary cell are available. | [4] |

| Mass Spectrometry (MS) | Electron ionization mass spectrum data is available. | [2] |

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (multiplet, ~7.2 ppm), the methine proton (CH-Ph), the methylene (B1212753) protons (CH₂-Br), and the methyl protons (CH₃). The splitting patterns would follow the n+1 rule, providing connectivity information.

-

¹³C NMR: The carbon NMR spectrum should display unique resonances for the non-equivalent carbons in the phenyl ring, as well as for the three carbons of the propyl chain.

-

IR Spectrum: The infrared spectrum would characteristically exhibit C-H stretching vibrations for the aromatic ring (~3000-3100 cm⁻¹) and the aliphatic chain (~2850-2960 cm⁻¹). A key feature would be the C-Br stretching absorption, typically found in the fingerprint region (~500-750 cm⁻¹).[9]

-

Mass Spectrum: The mass spectrum would likely show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Common fragmentation patterns would include the loss of the bromine radical (•Br) to form a stable secondary benzylic carbocation.

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of the carbon-bromine bond. The bromine atom serves as an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions.[1] This reactivity allows for the facile formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and other bonds.

It is noted as a rate enhancement agent, capable of increasing the speed of certain chemical reactions.[6] Its most significant application is in the synthesis of pharmaceutical compounds and other biologically active molecules.[2]

Caption: General reaction pathway for this compound.

Representative Experimental Protocol: Synthesis

While a specific, detailed protocol for the synthesis of this compound was not found in the provided search results, a representative procedure can be outlined based on standard organic chemistry methodology. A common route would involve the bromination of the corresponding alcohol, 2-phenyl-1-propanol (B72363), using an agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Objective: To synthesize this compound from 2-phenyl-1-propanol.

Materials:

-

2-phenyl-1-propanol

-

Phosphorus tribromide (PBr₃) or concentrated Hydrobromic acid (HBr)

-

Anhydrous diethyl ether or dichloromethane (B109758) (solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

-

Separatory funnel

Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-phenyl-1-propanol in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen). Cool the flask in an ice bath to 0 °C.

-

Addition of Brominating Agent: Slowly add the brominating agent (e.g., PBr₃, typically 1/3 molar equivalent) to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction may then be heated to reflux for a specified time (monitored by TLC or GC) to ensure completion.

-

Work-up (Quenching): Cool the reaction mixture back to 0 °C and cautiously quench it by the slow addition of water, followed by saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., diethyl ether) two to three times.

-

Washing and Drying: Combine the organic layers and wash them sequentially with water and brine. Dry the organic layer over an anhydrous drying agent like MgSO₄.

-

Purification: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Caption: Representative workflow for the synthesis of this compound.

Safety and Handling

This compound is a hazardous chemical that requires careful handling to minimize exposure and risk.

GHS Hazard Classification

| Category | Details | Source(s) |

| Pictogram(s) | [4][8] | |

| Signal Word | Danger | [2][4][8] |

| Hazard Statements | H302: Harmful if swallowed. | [2][4][8] |

| H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [2][4][8] | |

| H315: Causes skin irritation. | [4][6] | |

| H319: Causes serious eye irritation. | [4][6] | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [2][8] |

| P264: Wash skin thoroughly after handling. | [2][8] | |

| P280: Wear protective gloves/eye protection/face protection. | [10] | |

| P284: In case of inadequate ventilation wear respiratory protection. | [2][8] | |

| P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [2] | |

| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [2][8] | |

| P342+P311: If experiencing respiratory symptoms: Call a POISON CENTER/doctor. | [2] |

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][10] Avoid contact with skin and eyes and prevent inhalation of vapors.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from incompatible materials, heat, and sources of ignition.[8]

First Aid Measures

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][10]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing. Seek medical attention.[10]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and seek medical attention.[10]

Conclusion

This compound is a key chemical intermediate with established applications in synthetic organic chemistry, particularly for pharmaceutical development. A thorough understanding of its physicochemical properties, reactivity, and hazards is paramount for its safe and effective use in a research and development setting. The data and protocols outlined in this guide serve as a foundational resource for scientists working with this compound.

References

- 1. CAS 1459-00-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 1459-00-3 [chemicalbook.com]

- 4. This compound | C9H11Br | CID 97813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | 1459-00-3 | BAA45900 | Biosynth [biosynth.com]

- 7. chembk.com [chembk.com]

- 8. echemi.com [echemi.com]

- 9. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. assets.thermofisher.com [assets.thermofisher.com]

physical and chemical properties of 1-Bromo-2-phenylpropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-phenylpropane is a halogenated aromatic hydrocarbon with the chemical formula C₉H₁₁Br. It is a colorless to pale yellow liquid with a characteristic sweet, floral odor.[1] This compound serves as a versatile intermediate in organic synthesis, finding applications in the preparation of various pharmaceuticals and other specialty chemicals.[2][3] Its utility stems from the presence of a reactive bromine atom, which can be readily displaced in nucleophilic substitution reactions, and the phenylpropyl backbone that can be incorporated into larger molecular frameworks. Notably, it is a known building block in the synthesis of β-Methylfentanyl Hydrochloride, an analog of the potent analgesic Fentanyl.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in chemical reactions.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁Br | [4][5] |

| Molecular Weight | 199.09 g/mol | [4][5] |

| CAS Number | 1459-00-3 | [4] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Sweet, floral | [2] |

| Boiling Point | 202.5 °C at 760 mmHg | |

| 115-116 °C at 15 mmHg | ||

| Melting Point | -59.3 °C | |

| Density | 1.314 g/cm³ | |

| Refractive Index | 1.5470 | |

| Solubility | Slightly soluble in water; Soluble in organic solvents | [2] |

| Flash Point | 90 °C - 105.6 °C |

Chemical Reactivity

This compound is a versatile reagent in organic synthesis due to its reactivity. The carbon-bromine bond is susceptible to cleavage, making the bromine atom a good leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups.

It can also be used to form organometallic reagents, such as Grignard reagents, by reacting with magnesium metal. This further expands its synthetic utility, enabling the formation of new carbon-carbon bonds. The compound is considered a rate enhancement agent in certain chemical reactions.[5]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, fragments containing bromine will appear as a pair of peaks (M and M+2) of almost equal intensity. The molecular ion peak is observed at m/z 198 and 200. Common fragments include the loss of a bromine radical and benzylic cleavage.[4][6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Key peaks include those for C-H stretching of the aromatic ring and the alkyl chain, C=C stretching of the aromatic ring, and the C-Br stretching vibration.[4][7]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the bromination of 1-phenylpropane. This reaction typically proceeds via a free radical mechanism, where the benzylic position is selectively brominated due to the stability of the resulting benzylic radical.

Materials:

-

1-phenylpropane

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Radical initiator (e.g., benzoyl peroxide or AIBN)

-

Light source (e.g., UV lamp)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-phenylpropane in carbon tetrachloride.

-

Add N-Bromosuccinimide and a catalytic amount of a radical initiator to the solution.

-

Irradiate the reaction mixture with a UV lamp while stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation.

Purification by Vacuum Distillation

Apparatus:

-

Distillation flask

-

Vigreux column

-

Condenser

-

Receiving flask

-

Vacuum source and gauge

-

Heating mantle

Procedure:

-

Set up the vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

-

Place the crude this compound in the distillation flask.

-

Slowly reduce the pressure to the desired level (e.g., 15 mmHg).

-

Begin heating the distillation flask gently.

-

Collect the fraction that distills at the appropriate temperature (115-116 °C at 15 mmHg).

-

Discontinue heating and allow the apparatus to cool before slowly releasing the vacuum.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

Typical GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5MS or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable initial temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value that includes the molecular ion (e.g., 250).[8][9]

Mandatory Visualizations

Caption: General workflow for the synthesis and purification of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Page loading... [guidechem.com]

- 3. This compound | 1459-00-3 [chemicalbook.com]

- 4. This compound | C9H11Br | CID 97813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1459-00-3 | BAA45900 | Biosynth [biosynth.com]

- 6. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to 1-Bromo-2-phenylpropane: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2-phenylpropane, a halogenated aromatic hydrocarbon of interest in organic synthesis and as an intermediate in the preparation of various chemical entities. This document details the physicochemical properties, a representative synthetic protocol, and analytical considerations for this compound. While specific biological signaling pathways for this compound are not extensively documented in publicly available literature, this guide discusses its role as a synthetic building block and explores generalized metabolic pathways for related brominated compounds, offering a framework for toxicological and drug development research.

Physicochemical Properties

This compound is a colorless to pale yellow liquid. Its key quantitative data are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| Molecular Formula | C9H11Br | [1][2] |

| Molecular Weight | 199.09 g/mol | [1][2] |

| CAS Number | 1459-00-3 | [1] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 115-116 °C at 15 mmHg | |

| Density | 1.314 g/cm³ | |

| Refractive Index | 1.547 | |

| Solubility | Slightly soluble in water | [3] |

Synthesis and Experimental Protocols

This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of pharmaceuticals.[3][4] It serves as a key intermediate in the synthesis of β-Methylfentanyl Hydrochloride, an analog of the potent analgesic Fentanyl.[4]

Representative Experimental Protocol: Hydrobromination of 2-Phenylpropene

Disclaimer: This is a generalized protocol and should be adapted and optimized under appropriate laboratory safety conditions.

-

Reaction Setup: A solution of 2-phenylpropene in a suitable inert solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Addition of HBr: Hydrogen bromide (gas or a solution in acetic acid) is slowly bubbled through or added dropwise to the cooled solution of 2-phenylpropene. The reaction is typically exothermic and the temperature should be carefully monitored and maintained.

-

Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by washing with brine. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

-

Characterization: The identity and purity of the final product are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Logical Workflow for Synthesis

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Biological Relevance and Signaling Pathways

Direct studies on the specific molecular signaling pathways modulated by this compound are limited in the available scientific literature. Its primary relevance in a biological context is as an intermediate in the synthesis of pharmacologically active molecules.[4]

The metabolism of brominated organic compounds, like other xenobiotics, generally involves enzymatic transformation in the liver, primarily by the cytochrome P450 (CYP) family of enzymes.[6] This metabolic process is a critical consideration in drug development and toxicology, as it can lead to either detoxification or, in some cases, the formation of reactive metabolites that can cause cellular damage.

The following diagram provides a conceptual overview of a generalized xenobiotic metabolism pathway that may be relevant for understanding the potential biological fate of this compound.

It is important to note that the specific enzymes and metabolites involved in the biotransformation of this compound have not been explicitly detailed in the reviewed literature. Further toxicological and metabolic studies would be necessary to elucidate the precise pathways and biological effects of this compound.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. While its primary application lies in the field of organic synthesis, particularly for the development of pharmaceuticals, a comprehensive understanding of its biological activity and metabolic fate is still emerging. The information provided in this guide serves as a foundational resource for researchers and professionals in drug development, highlighting the known characteristics of this compound and indicating areas where further investigation is warranted.

References

An In-depth Technical Guide to (2-Bromo-1-methylethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Bromo-1-methylethyl)benzene, a versatile chemical intermediate with applications in organic synthesis and pharmaceutical development. This document details its chemical identity, physical properties, synthesis, and key reactions, presenting the information in a structured format for easy reference and application in a laboratory setting.

Chemical Identity and Properties

(2-Bromo-1-methylethyl)benzene, systematically named 1-bromo-2-phenylpropane according to IUPAC nomenclature, is an organobromine compound. It is also commonly referred to as β-bromoisopropylbenzene or 2-phenylpropyl bromide.[1][2][3] Its unique structure, featuring a bromine atom on a propyl chain attached to a benzene (B151609) ring, makes it a valuable precursor in various synthetic pathways.

Table 1: Physicochemical Properties of (2-Bromo-1-methylethyl)benzene

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | (2-Bromo-1-methylethyl)benzene, β-Bromoisopropylbenzene, 2-Phenylpropyl bromide |

| CAS Number | 1459-00-3 |

| Molecular Formula | C₉H₁₁Br |

| Molecular Weight | 199.09 g/mol |

| Appearance | Colorless liquid |

| Density | 1.314 g/cm³ |

| Boiling Point | 202.5 °C at 760 mmHg |

| Melting Point | -59.3 °C |

| Flash Point | 105.6 °C |

| Vapor Pressure | 0.825 mmHg at 25 °C |

| Refractive Index | 1.5470 |

| LogP | 3.18500 |

Synthesis of (2-Bromo-1-methylethyl)benzene

The synthesis of (2-Bromo-1-methylethyl)benzene can be achieved through the hydrobromination of β-methylstyrene. This reaction proceeds via an anti-Markovnikov addition mechanism when initiated by a radical source, such as peroxides.

Experimental Protocol: Synthesis via Anti-Markovnikov Hydrobromination of β-Methylstyrene

This protocol describes the synthesis of (2-Bromo-1-methylethyl)benzene from (E)-β-methylstyrene.

Materials:

-

(E)-β-methylstyrene

-

Hydrogen bromide (HBr) gas

-

A radical initiator (e.g., benzoyl peroxide)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser, dissolve (E)-β-methylstyrene and a catalytic amount of benzoyl peroxide in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Bubble dry hydrogen bromide gas through the stirred solution. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, stop the HBr flow and allow the mixture to warm to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure (2-Bromo-1-methylethyl)benzene.

Expected Outcome: This procedure should yield the desired anti-Markovnikov addition product, this compound.

Chemical Reactivity and Applications

(2-Bromo-1-methylethyl)benzene is a versatile reagent in organic synthesis, primarily utilized as a building block for more complex molecules.[4] Its reactivity is centered around the carbon-bromine bond, which allows for nucleophilic substitution reactions. This compound has been identified as a key intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[4]

Nucleophilic Substitution Reactions

The bromine atom in (2-Bromo-1-methylethyl)benzene serves as a good leaving group, facilitating reactions with a wide range of nucleophiles. These reactions typically proceed via an S_N2 mechanism, leading to the formation of a new bond at the benzylic position.

Experimental Protocol: General Nucleophilic Substitution

This protocol provides a general procedure for the reaction of (2-Bromo-1-methylethyl)benzene with a generic nucleophile (Nu⁻).

Materials:

-

(2-Bromo-1-methylethyl)benzene

-

Nucleophile (e.g., sodium azide, sodium cyanide, an alkoxide)

-

A polar aprotic solvent (e.g., dimethylformamide (DMF), acetone)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Extraction solvent (e.g., diethyl ether)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nucleophile in the chosen polar aprotic solvent.

-

To this solution, add (2-Bromo-1-methylethyl)benzene dropwise at room temperature.

-

The reaction mixture may be heated to facilitate the reaction, with the temperature and reaction time being dependent on the specific nucleophile used. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent, such as diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography or distillation.

Application in the Synthesis of Bioactive Molecules

(2-Bromo-1-methylethyl)benzene has been noted for its use in the synthesis of biologically active compounds.[4] For instance, it serves as a precursor for the synthesis of certain pharmaceutical agents. The introduction of the 2-phenylpropyl moiety can be a key step in building the carbon skeleton of a target drug molecule.

Spectroscopic Data

The structural characterization of (2-Bromo-1-methylethyl)benzene is confirmed through various spectroscopic techniques.

Table 2: Key Spectroscopic Data for (2-Bromo-1-methylethyl)benzene

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the methine proton adjacent to the phenyl group, the methylene (B1212753) protons adjacent to the bromine, and the methyl protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the benzylic methine carbon, the carbon bearing the bromine atom, and the methyl carbon. |

| Mass Spectrometry (EI) | A molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine. |

| Infrared (IR) Spectroscopy | Absorption bands for C-H stretching of the aromatic ring and the alkyl chain, C=C stretching of the aromatic ring, and the C-Br stretching frequency. |

Source:[1]

Safety Information

(2-Bromo-1-methylethyl)benzene should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

This technical guide provides a foundational understanding of (2-Bromo-1-methylethyl)benzene for its application in research and development. The provided protocols and data are intended to facilitate its synthesis and use in the laboratory.

References

An In-depth Technical Guide to 1-Bromo-2-phenylpropane: Structure, Characterization, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2-phenylpropane (CAS RN: 1459-00-3), a key intermediate in organic synthesis. The document details its chemical structure, physicochemical properties, and comprehensive characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for its synthesis and characterization are provided, along with an illustrative experimental workflow for its application in the synthesis of pharmaceutical compounds.

Chemical Structure and Properties

This compound is a haloalkane derivative featuring a phenyl group attached to the second carbon of a propane (B168953) chain, with a bromine atom on the first carbon.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1459-00-3 | [1] |

| Molecular Formula | C₉H₁₁Br | [1] |

| Molecular Weight | 199.09 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 115-116 °C at 15 mmHg | [3] |

| Melting Point | -59.3 °C | [3] |

| Density | 1.314 g/cm³ | [3] |

| Refractive Index | 1.547 | [3] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the bromination of 2-phenyl-1-propanol (B72363) using phosphorus tribromide (PBr₃). This reaction proceeds via an Sₙ2 mechanism, resulting in the conversion of the primary alcohol to the corresponding alkyl bromide.[4][5]

Experimental Protocol: Synthesis from 2-phenyl-1-propanol

Materials:

-

2-phenyl-1-propanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenyl-1-propanol in anhydrous diethyl ether.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution. An excess of the alcohol is typically used to ensure all the PBr₃ reacts.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Gently reflux the mixture for 2-3 hours.

-

Cool the reaction mixture back to room temperature and then pour it over crushed ice.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35-7.15 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~3.60 | Doublet of doublets | 1H | -CH₂Br (diastereotopic proton) |

| ~3.50 | Doublet of doublets | 1H | -CH₂Br (diastereotopic proton) |

| ~3.10 | Multiplet | 1H | -CH(Ph)- |

| ~1.30 | Doublet | 3H | -CH₃ |

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~142 | Aromatic C (quaternary) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~45 | -CH(Ph)- |

| ~40 | -CH₂Br |

| ~20 | -CH₃ |

Experimental Protocol: NMR Spectroscopy

-

Instrument: Varian A-60D (or equivalent 60-400 MHz NMR spectrometer).[1]

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Standard pulse sequences are used for ¹H and ¹³C{¹H} NMR spectra acquisition. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about the functional groups present in the molecule.

Table 4: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080-3030 | Medium | Aromatic C-H stretch |

| ~2960-2850 | Strong | Aliphatic C-H stretch |

| ~1600, ~1495, ~1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~700-750 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

| ~600-500 | Strong | C-Br stretch |

Experimental Protocol: IR Spectroscopy

-

Instrument: FTIR Spectrometer.[1]

-

Technique: The spectrum is typically recorded from a neat liquid sample placed between two salt (e.g., NaCl or KBr) plates or using an Attenuated Total Reflectance (ATR) accessory.[1]

-

Data Acquisition: The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The presence of bromine is readily identified by the characteristic M and M+2 isotopic peaks of roughly equal intensity.[6]

Table 5: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 198/200 | Low | [M]⁺, Molecular ion containing ⁷⁹Br and ⁸¹Br |

| 119 | Moderate | [M - Br]⁺, Loss of a bromine radical |

| 105 | High | [C₈H₉]⁺, Tropylium ion or related isomer |

| 91 | Moderate | [C₇H₇]⁺, Tropylium ion |

| 77 | Low | [C₆H₅]⁺, Phenyl cation |

Experimental Protocol: Mass Spectrometry

-

Instrument: Hitachi M-80 (or equivalent mass spectrometer).[1]

-

Ionization Method: Electron Ionization (EI) at 70 eV.[1]

-

Analysis: The sample is introduced into the ion source, and the resulting fragments are separated by their mass-to-charge ratio.

Application in Organic Synthesis: A Workflow Example

This compound is a valuable building block in the synthesis of various organic molecules, including pharmaceuticals. For instance, it is a precursor in the synthesis of β-methylfentanyl, an analog of the potent analgesic fentanyl.[3] The following diagram illustrates a generalized workflow for the alkylation of a secondary amine with this compound, a key step in such syntheses.

Caption: Generalized workflow for the alkylation of a secondary amine using this compound.

Conclusion

This compound is a versatile chemical intermediate with well-defined structural and spectroscopic characteristics. This guide provides essential technical information, including detailed properties, synthesis protocols, and characterization data, to support its effective use in research and development, particularly in the fields of organic synthesis and drug discovery. The provided experimental workflows and data tables serve as a valuable resource for scientists and professionals in these areas.

References

- 1. This compound | C9H11Br | CID 97813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-2-phenylpropan-2-ol | C9H11BrO | CID 11252885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: 1-Bromo-3-phenylpropane [orgspectroscopyint.blogspot.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide on the Solubility of 1-Bromo-2-phenylpropane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Bromo-2-phenylpropane (CAS No. 1459-00-3), a key intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for determining precise solubility values.

Core Concepts in Solubility

The solubility of a substance is a fundamental physicochemical property that dictates its behavior in various chemical processes, including reaction kinetics, purification, and formulation. The principle of "like dissolves like" is the primary determinant of solubility. This compound, with its phenyl ring and alkyl bromide structure, is a relatively nonpolar molecule. Consequently, it is expected to be more soluble in nonpolar organic solvents than in polar solvents like water.

Qualitative Solubility Data

| Solvent | CAS Number | Molecular Formula | Polarity | Reported Solubility |

| Chloroform | 67-66-3 | CHCl₃ | Nonpolar | Soluble[1] |

| Ethanol | 64-17-5 | C₂H₅OH | Polar | Soluble[1] |

| Methanol | 67-56-1 | CH₃OH | Polar | Soluble[1] |

| Water | 7732-18-5 | H₂O | Highly Polar | Slightly Soluble[2] |

Note on Quantitative Data: Extensive searches of chemical literature and databases did not yield specific quantitative solubility data (e.g., in g/100 mL, mol/L, or mole fraction) for this compound in the aforementioned organic solvents. The information provided is based on qualitative statements from chemical suppliers and databases. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the isothermal shake-flask method, a widely accepted and reliable technique.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Syringes and syringe filters (chemically compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with UV detector (HPLC-UV))

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add a known volume of the selected organic solvent to several glass vials.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and undissolved solute remains.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

-

-

Sample Withdrawal and Preparation:

-

Once equilibrium is established, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a period (e.g., 2-4 hours) to allow the excess solute to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid precipitation of the solute due to temperature changes.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask.

-

Determine the weight of the collected sample.

-

Dilute the sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a pre-calibrated analytical method (GC-FID or HPLC-UV).

-

Construct a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units (e.g., g/100 mL, mol/L).

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Application in Drug Development

This compound is noted as a building block and an intermediate in the synthesis of β-Methylfentanyl Hydrochloride, an analog of the potent analgesic drug Fentanyl.[3] Understanding its solubility is crucial for optimizing reaction conditions, such as solvent selection and concentration, to ensure efficient synthesis and high yields of the target compound. Proper solvent choice, guided by solubility data, also plays a critical role in the purification of intermediates and the final active pharmaceutical ingredient (API) through processes like crystallization and chromatography.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature, its chemical structure suggests good solubility in nonpolar organic solvents. For research and development purposes, especially in the context of drug development, it is imperative to experimentally determine the solubility in the specific solvent systems being utilized. The provided experimental protocol offers a robust framework for obtaining reliable and accurate solubility data, which is essential for process optimization and ensuring the quality of synthetic intermediates and final products.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Bromo-2-phenylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-bromo-2-phenylpropane. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. The guide presents a comprehensive interpretation of the spectral data, supported by clearly structured tables and a visualization of the molecular structure and proton relationships.

Introduction

This compound is a halogenated aromatic hydrocarbon with a chiral center. Its structure presents a distinct set of proton and carbon environments, making NMR spectroscopy an ideal tool for its characterization. Understanding the ¹H and ¹³C NMR spectra is crucial for confirming the identity and purity of the compound in various research and development applications. While experimental data is paramount for definitive structural assignment, this guide will utilize predicted spectral data to illustrate the expected NMR characteristics of this compound, in the absence of readily available, fully assigned experimental spectra in the public domain.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the propane (B168953) chain. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the magnetic anisotropy of the phenyl ring.

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| a | 7.35 - 7.20 | Multiplet | - | 5H | Phenyl H |

| b | 3.55 | Multiplet | - | 1H | CH-Br |

| c | 3.00 | Multiplet | - | 2H | CH₂ |

| d | 1.35 | Doublet | ~7.0 | 3H | CH₃ |

Note: The chemical shifts and coupling constants are predicted values and may vary from experimental results.

Interpretation of the ¹H NMR Spectrum

-

Phenyl Protons (Signal a): The five protons on the phenyl ring are expected to appear as a complex multiplet in the aromatic region, typically between 7.20 and 7.35 ppm. The overlap of signals for the ortho, meta, and para protons results in this complex pattern.

-

Methine Proton (Signal b): The proton attached to the carbon bearing the bromine atom (CH-Br) is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) and methyl protons. Its chemical shift is significantly downfield due to the deshielding effect of the electronegative bromine atom.

-

Methylene Protons (Signal c): The two protons of the CH₂ group are diastereotopic due to the adjacent chiral center. This means they are chemically non-equivalent and are expected to show a complex multiplet pattern resulting from both geminal and vicinal coupling.

-

Methyl Protons (Signal d): The three protons of the methyl group (CH₃) are expected to appear as a doublet due to coupling with the adjacent methine proton.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~140 | C (quaternary, phenyl) |

| 2 | ~129 | CH (ortho, phenyl) |

| 3 | ~128 | CH (meta, phenyl) |

| 4 | ~127 | CH (para, phenyl) |

| 5 | ~45 | CH-Br |

| 6 | ~40 | CH₂ |

| 7 | ~20 | CH₃ |

Note: The chemical shifts are predicted values and may vary from experimental results.

Interpretation of the ¹³C NMR Spectrum

-

Aromatic Carbons (Signals 1-4): The phenyl group will show four distinct signals in the aromatic region (approximately 127-140 ppm). The quaternary carbon (C1) will have a distinct chemical shift from the protonated ortho, meta, and para carbons.

-

Aliphatic Carbons (Signals 5-7): The carbon attached to the bromine atom (C2) will be shifted downfield to around 45 ppm. The methylene carbon (C1) and the methyl carbon (C3) will appear at approximately 40 ppm and 20 ppm, respectively.

Experimental Protocols

While specific experimental data for this compound is not detailed here, a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra is provided below.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (400 MHz Spectrometer):

-

Pulse Program: Standard single pulse (zg30)

-

Spectral Width: 0-15 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

Temperature: 298 K

¹³C NMR Acquisition Parameters (100 MHz Spectrometer):

-

Pulse Program: Proton-decoupled single pulse (zgpg30)

-

Spectral Width: 0-220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on sample concentration

-

Temperature: 298 K

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Apply baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Pick and label the peaks in both spectra.

Visualization of Molecular Structure and Proton Connectivity

The following diagram, generated using the DOT language, illustrates the structure of this compound and the key proton couplings.

Figure 1. Structure and proton assignments of this compound.

Conclusion

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound based on predicted data. The interpretation of chemical shifts, multiplicities, and coupling constants allows for a detailed structural analysis. For definitive characterization, it is always recommended to acquire and analyze experimental NMR data under controlled conditions. The provided experimental protocol serves as a general guideline for obtaining high-quality spectra for this and similar compounds.

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Bromo-2-phenylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 1-bromo-2-phenylpropane. Understanding the fragmentation behavior of this and related molecules is critical for structural elucidation, impurity profiling, and metabolite identification in drug discovery and development. This document outlines the primary fragmentation pathways under electron ionization (EI) conditions, presents quantitative data for major fragment ions, and provides a representative experimental protocol for analysis.

Core Fragmentation Analysis

Under electron ionization (EI) at a standard energy of 70 eV, this compound undergoes a series of predictable fragmentation reactions. The initial event is the removal of an electron to form the molecular ion, which is often unstable and rapidly decomposes into smaller, more stable fragment ions. The fragmentation is primarily driven by the cleavage of the weakest bonds and the formation of stable carbocations and radicals.

The presence of a bromine atom is a key feature in the mass spectrum, as bromine has two abundant isotopes, 79Br and 81Br, in an approximate 1:1 ratio. This results in characteristic "M" and "M+2" isotope pattern for any bromine-containing fragments, which is a powerful diagnostic tool.

The primary fragmentation pathways for this compound are dominated by the loss of the bromine atom and benzylic cleavage. The most favorable fragmentation is the loss of the bromine radical to form a stable secondary benzylic carbocation.

Quantitative Fragmentation Data

The following table summarizes the most abundant fragment ions observed in the electron ionization mass spectrum of this compound, with their corresponding mass-to-charge ratios (m/z) and relative intensities.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 105 | 99.99 | [C8H9]+ |

| 91 | 28.14 | [C7H7]+ |

| 104 | 15.48 | [C8H8]+ |

| 103 | 12.14 | [C8H7]+ |

| 77 | 11.54 | [C6H5]+ |

Data sourced from MassBank of North America (MoNA) and NIST Mass Spectrometry Data Center.[1]

Proposed Fragmentation Pathways

The fragmentation of this compound can be rationalized through several key steps, initiated by the formation of the molecular ion [C9H11Br]•+.

-

Formation of the Molecular Ion: The process begins with the electron ionization of the this compound molecule.

-

Primary Fragmentation - Loss of Bromine: The most significant initial fragmentation is the cleavage of the C-Br bond, which is the weakest bond in the molecule. This results in the loss of a bromine radical (•Br) and the formation of the highly stable secondary benzylic carbocation at m/z 119. Although not listed in the most abundant ions, this is a key intermediate.

-

Formation of the Base Peak (m/z 105): The ion at m/z 119 can undergo rearrangement and loss of a methyl radical (•CH3) to form the highly stable phenylethyl cation ([C8H9]+) at m/z 105, which is the base peak in the spectrum.[1]

-

Formation of the Tropylium (B1234903) Ion (m/z 91): A classic fragmentation pathway for alkylbenzenes is the formation of the tropylium ion ([C7H7]+) at m/z 91.[1] This can occur from the m/z 119 ion through the loss of ethene or from the m/z 105 ion through the loss of a methylene (B1212753) group.

-

Other Fragment Ions: The ions at m/z 104 and 103 are likely formed through rearrangements and loss of hydrogen atoms or molecules from the more abundant fragments.[1] The phenyl cation ([C6H5]+) at m/z 77 is a common fragment in the mass spectra of aromatic compounds.[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following provides a typical experimental protocol for the analysis of this compound using GC-MS with electron ionization.

1. Sample Preparation:

-

Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (typically in the low ppm range).

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).[1]

-

Ionization Energy: 70 eV.[1]

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Solvent Delay: Set a solvent delay of 3-4 minutes to prevent the solvent peak from saturating the detector.

4. Data Analysis:

-

Identify the chromatographic peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum for the identified peak.

-

Analyze the fragmentation pattern, noting the molecular ion (if present) and the m/z values and relative abundances of the major fragment ions.

-

Compare the experimental spectrum with library spectra (e.g., NIST, Wiley) for confirmation.

Visualizations

The following diagram illustrates the proposed primary fragmentation pathway of this compound under electron ionization.

Caption: Proposed fragmentation of this compound.

The logical workflow for identifying an unknown compound suspected to be this compound using GC-MS is depicted below.

Caption: GC-MS identification workflow.

References

infrared (IR) spectroscopy of 1-Bromo-2-phenylpropane

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1-Bromo-2-phenylpropane

For researchers, scientists, and professionals in drug development, infrared (IR) spectroscopy serves as a powerful analytical tool for the structural elucidation and identification of organic compounds. This guide provides a detailed overview of the IR spectral characteristics of this compound, comprehensive experimental protocols for spectral acquisition, and a logical workflow for its analysis.

This compound (C₉H₁₁Br) is an organic compound featuring a phenyl group and a brominated alkyl chain. Its structure contains several key functional groups and bond types that give rise to characteristic absorption bands in the infrared spectrum: a monosubstituted benzene (B151609) ring, saturated (sp³) C-H bonds, and a carbon-bromine (C-Br) bond. The analysis of these characteristic peaks allows for the confirmation of its molecular structure. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule, which is invaluable for confirming identity against a known standard.[1][2]

Data Presentation: Characteristic IR Absorptions

The following table summarizes the expected quantitative data for the principal infrared absorption bands of this compound. These values are derived from established correlation tables and data from structurally similar compounds.

| Wavenumber (cm⁻¹) | Bond Type | Vibration Mode | Intensity | Notes |

| 3100–3000 | =C-H (Aromatic) | Stretching | Medium | Aromatic C-H stretches typically appear at slightly higher frequencies than alkane C-H stretches.[3] |

| 2975–2845 | -C-H (Alkyl) | Stretching | Strong | Characteristic of the methyl and methine groups in the propane (B168953) chain.[1] |

| 1600–1585, 1500-1400 | C=C (Aromatic) | Stretching | Medium | These two bands are characteristic of carbon-carbon stretching within the benzene ring.[3] |

| 1480–1270 | C-H (Alkyl) | Bending | Medium | Includes scissoring and bending vibrations of the alkyl portions of the molecule.[1] |

| ~750 and ~700 | =C-H (Aromatic) | Out-of-Plane Bend | Strong | Strong absorptions in these regions are highly indicative of a monosubstituted benzene ring. |

| 750–500 | C-Br | Stretching | Medium-Strong | The carbon-bromine stretching vibration is expected in this range.[1] |

Experimental Protocols

The acquisition of a high-quality IR spectrum of this compound, which is a liquid at room temperature, can be achieved through several standard methods.

Method 1: Neat Analysis using Salt Plates

This traditional method involves creating a thin liquid film between two transparent salt plates.

-

Materials :

-

This compound sample

-

Two polished salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

-

FTIR Spectrometer

-

Acetone (B3395972) or isopropanol (B130326) for cleaning

-

Gloves

-

Desiccator for plate storage

-

-

Procedure :

-

Plate Preparation : Obtain two clean, dry salt plates from a desiccator. If necessary, clean the plates with a small amount of acetone and a soft wipe, then allow them to dry completely.[4] Handle the plates by their edges to avoid transferring moisture from your fingers.[4]

-

Sample Application : Using a Pasteur pipette, place one or two drops of the liquid this compound onto the center of one salt plate.[4][5]

-

Creating the Film : Place the second salt plate on top of the first, gently pressing and rotating to spread the liquid into a thin, uniform film between the plates.[5][6] The film should be free of air bubbles.

-

Background Scan : Ensure the sample chamber of the FTIR spectrometer is empty. Perform a background scan to record the spectrum of the ambient air and instrument optics, which will be subtracted from the sample spectrum.

-

Sample Analysis : Carefully place the salt plate assembly ("sandwich") into the sample holder in the spectrometer's sample compartment.[4][6]

-

Spectrum Acquisition : Close the compartment lid and initiate the sample scan. The instrument will irradiate the sample with infrared light and record the resulting interferogram, which is then Fourier-transformed to produce the final spectrum.

-

Cleaning : After analysis, disassemble the plates and clean them thoroughly with a suitable solvent like acetone or isopropanol.[4][5] Return the clean, dry plates to the desiccator for storage.[4]

-

Method 2: Attenuated Total Reflectance (ATR-FTIR)

ATR is a modern, rapid technique that requires minimal sample preparation.

-

Materials :

-

This compound sample

-

FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

Pipette

-

Solvent (e.g., isopropanol) for cleaning

-

-

Procedure :

-

Background Scan : With the ATR crystal surface clean and exposed to air, perform a background scan. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere.

-

Sample Application : Place a single drop of this compound directly onto the surface of the ATR crystal. Ensure the crystal is fully covered.

-

Spectrum Acquisition : Initiate the sample scan. An internal infrared beam reflects multiple times within the ATR crystal, creating an evanescent wave that penetrates a short distance into the sample in contact with it.[7] The detector measures the attenuation of this wave.

-

Cleaning : After the measurement is complete, clean the sample off the crystal surface using a soft tissue dampened with a solvent like isopropanol. The instrument is immediately ready for the next sample.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the identification and analysis of this compound using IR spectroscopy.

Caption: Logical workflow for IR spectral analysis of this compound.

References

- 1. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. emeraldcloudlab.com [emeraldcloudlab.com]

Navigating the Hazards of beta-Bromocumene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard statements associated with beta-Bromocumene and its isomers. It is designed to offer researchers, scientists, and drug development professionals essential safety information, supported by quantitative data and standardized experimental methodologies.

GHS Hazard Profile of Bromocumene Isomers

The following tables summarize the GHS hazard classifications for beta-Bromocumene ((2-Bromo-1-methylethyl)benzene) and its structural isomers, ortho-, meta-, and para-Bromocumene. This allows for a clear comparison of their respective hazard profiles.

Table 1: GHS Hazard Statements (H-Statements) for Bromocumene Isomers

| Chemical Name | CAS Number | H-Statement Code | Hazard Statement |

| beta-Bromocumene | 1459-00-3 | H315 | Causes skin irritation.[1] |

| H319 | Causes serious eye irritation.[1] | ||

| o-Bromocumene | 7073-94-1 | H315 | Causes skin irritation.[2] |

| H319 | Causes serious eye irritation.[2] | ||

| H335 | May cause respiratory irritation.[2] | ||

| H411 | Toxic to aquatic life with long lasting effects.[2] | ||

| m-Bromocumene | 5433-01-2 | H227 | Combustible liquid.[3][4] |

| H315 | Causes skin irritation.[3] | ||

| H319 | Causes serious eye irritation.[3] | ||

| p-Bromocumene | 586-61-8 | H302 | Harmful if swallowed.[5] |

| H315 | Causes skin irritation.[5] | ||

| H319 | Causes serious eye irritation.[5] |

Table 2: GHS Precautionary Statements (P-Statements) for Bromocumene Isomers

| Chemical Name | P-Statement Codes |

| beta-Bromocumene | P264, P280, P302+P352, P305+P351+P338, P321, P332+P313, P337+P313, P362+P364 |

| o-Bromocumene | P261, P264, P271, P273, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P362, P391, P403+P233, P405, P501 |

| m-Bromocumene | P210, P264, P280, P302+P352, P305+P351+P338, P321, P332+P313, P337+P313, P362, P370+P378, P403+P235, P501 |

| p-Bromocumene | P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, P501 |

Physicochemical and Toxicological Data

A summary of key quantitative data is presented below to provide context to the hazard classifications.

Table 3: Physicochemical Properties of Bromocumene Isomers

| Property | beta-Bromocumene | o-Bromocumene | m-Bromocumene | p-Bromocumene |

| Molecular Formula | C₉H₁₁Br[1] | C₉H₁₁Br[2] | C₉H₁₁Br | C₉H₁₁Br[5] |

| Molecular Weight ( g/mol ) | 199.09[1] | 199.09[2] | 199.09[6] | 199.09[5] |

| Boiling Point (°C) | 115-116 @ 15mmHg[1] | Not Available | 52-53 @ 0.8mmHg[6] | 103-104[7] |

| Melting Point (°C) | -59.3[1] | Not Available | -10 (estimate)[6] | -22[7] |

| Flash Point (°C) | 90[1] | Not Available | 52-53[6] | >100[7] |

| Density (g/cm³) | 1.314[1] | Not Available | 1.285[6] | 1.286 @ 20°C[7] |

| Log Pow (n-octanol/water) | Not Available | 3.14[8] | 4.33[9] | Not Available |

Experimental Protocols for Hazard Determination

While specific experimental reports for beta-Bromocumene were not found, the GHS classifications are based on standardized testing methodologies. The principles of these key experimental protocols are outlined below.

Skin Irritation Testing (based on OECD Guideline 439)

This test determines the potential of a substance to cause reversible skin damage.[2][10]

-

Principle: The in vitro method uses a Reconstructed Human Epidermis (RhE) model, which mimics the upper layers of human skin.[2][11] The test substance is applied topically to the tissue surface. Irritant chemicals damage the cells of the epidermis, leading to a decrease in cell viability.

-

Methodology:

-

Preparation: Triplicate RhE tissues are pre-incubated in a culture medium.

-

Application: A measured amount of the test substance (liquid or solid) is applied directly to the surface of the RhE tissue for a defined period (e.g., 60 minutes). A negative control (e.g., ultrapure water) and a positive control (e.g., 5% SDS) are run in parallel.[6]

-

Incubation & Rinsing: After the exposure period, the substance is thoroughly rinsed off, and the tissues are transferred to a fresh medium for a post-exposure incubation period (e.g., 42 hours) to allow for recovery or progression of damage.[6]

-

Viability Assessment: Cell viability is measured using the MTT assay. Tissues are incubated with MTT solution, which is converted by mitochondrial enzymes in viable cells into a blue formazan (B1609692) salt.[9]

-

Data Analysis: The formazan is extracted, and the color intensity is measured spectrophotometrically. The percentage of viable cells in the test tissues is calculated relative to the negative control.

-

-

Classification: A substance is classified as a skin irritant (GHS Category 2) if the mean tissue viability is less than or equal to 50%.[6]

Acute Eye Irritation Testing (based on OECD Guideline 405)

This protocol assesses the potential of a substance to cause reversible or irreversible eye damage.

-

Principle: The test substance is applied in a single dose to one eye of an experimental animal (typically a rabbit), with the untreated eye serving as a control.[12] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[5][12]

-

Methodology:

-

Pre-Test Evaluation: A weight-of-the-evidence analysis of existing data is performed first to avoid unnecessary animal testing.[5]

-

Animal Preparation: Healthy, mature albino rabbits are used. Both eyes are examined 24 hours before the test to ensure no pre-existing irritation.[3] The animal is pre-treated with systemic analgesics and topical anesthetics to minimize pain and distress.[5]

-

Application: A single dose of the test substance (e.g., 0.1 mL for liquids) is instilled into the conjunctival sac of one eye. The eyelids are held together for about one second.[3]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[13] If effects persist, observations may continue for up to 21 days to assess reversibility.[12][13]

-

Scoring: Lesions of the cornea (opacity), iris (inflammation), and conjunctiva (redness and swelling) are scored using a standardized system.

-

-

Classification: The classification is based on the severity and reversibility of the observed lesions. A substance causing serious eye damage (GHS Category 1) or eye irritation (GHS Category 2) is determined by these scores.

Flammability Testing (based on ASTM D56 / D93)

This determines the flash point of a liquid, a key indicator of its flammability hazard.

-

Principle: The flash point is the lowest temperature at which a liquid gives off enough vapor to ignite in the presence of an ignition source under controlled conditions.[4] Closed-cup methods, like the Pensky-Martens (ASTM D93) or Tag Closed Cup (ASTM D56), are commonly used to simulate vapor ignition in a contained space.[14]

-

Methodology:

-

Sample Preparation: A specified volume of the liquid (e.g., 50-75 mL) is placed in the test cup of the apparatus.

-

Heating: The sample is heated at a slow, constant rate. The vapor space above the liquid is stirred to ensure equilibrium.[14]

-

Ignition Test: At regular temperature intervals, an ignition source (a small flame) is passed over the opening of the cup.[4]

-

Determination: The flash point is the lowest temperature at which a flash is observed propagating across the entire surface of the liquid.

-